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VEGFR2 Structure and Key Functional Domains

To understand how an inhibitor works, one must first understand the structure of its target. VEGFR2 is a

transmembrane receptor tyrosine kinase critical for angiogenesis [1] [2].

Table 1: Key Structural Domains of VEGFR2

Domain
Amino Acid
Residues
(Human)

Primary Function

Extracellular Domain
(ECD)

20-764 Binds VEGF ligands (e.g., VEGF-A, -C, -D) via 7

immunoglobulin-like subdomains (IgD1-7); initiates
receptor dimerization [1] [2].

Transmembrane
Domain (TMD)

765-789 Anchors receptor in cell membrane; regulates kinase
activity and dimer orientation [1] [2].

Juxtamembrane
Domain (JMD)

790-833 Regulates auto-phosphorylation rate; contains
phosphorylation site Y801 [1] [2].

Tyrosine Kinase
Domain (TKD)

834-1162 Catalytic core for ATP binding and phosphotransfer;
contains critical regulatory tyrosines [1] [2].
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Domain
Amino Acid
Residues
(Human)

Primary Function

ATP Binding Domain
(ADB)

834-930 Binds ATP; features a glycine-rich loop (GXGXXG, 841-
846) [2].

Kinase Insert Domain
(KID)

931-998 Region for docking downstream signaling molecules [1]
[2].

Phosphotransferase
Domain (PTD)

999-1162 Catalyzes tyrosine phosphorylation; contains catalytic &
activation loops [2].

C-terminal Domain
(CTD)

1163-1356 Contains autophosphorylation sites for signaling protein
docking and endothelial cell proliferation [1] [2].

General Mechanism of VEGFR2 Inhibition

Although the specific binding mode of Vegfr-2-IN-42 is not detailed in the search results, VEGFR2

inhibitors typically function by targeting the ATP-binding pocket within the kinase domain, preventing the

receptor's enzymatic activity [3] [2]. The normal activation and subsequent inhibition can be visualized as

follows:
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VEGFR2 activation is blocked by ATP-competitive inhibitors. As the diagram illustrates, the inhibitor halts

the signaling cascade by competitively binding the ATP site, preventing kinase activation [3] [2].

Quantitative Binding and Signaling Parameters

The potency of an inhibitor is determined by its binding affinity and its effect on downstream signaling

events. The tables below summarize key quantitative parameters for VEGFR2 function.
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Table 2: VEGFR2 Ligand Binding and Cellular Expression

Parameter Measured Value / Range Experimental Context & Notes

| VEGF-A Binding Affinity (KD) | KLM: 9.6 x 10⁷ M⁻¹ (Monomer) KLD: 4.3 x 10⁹ M⁻¹ (Dimer) | Measured

for full-length VEGFR2 using FSI and thermodynamic modeling; shows 45-fold higher affinity for pre-

formed dimers [4]. | | Cell Surface VEGFR2 Density | ~3,500 - 150,000 receptors/cell | Varies greatly by

cell type and conditions; measured in HUVECs via quantitative flow cytometry and Scatchard analysis [5]

[6]. | | Lateral Diffusion Coefficient (D) | 0.198 μm²/s (Mobile Fraction: 77%) | Measured by FRAP in

unstimulated endothelial cells; decreases upon VEGF binding (to 0.098 μm²/s) [7]. |

Table 3: Key VEGFR2 Phosphorylation Sites and Downstream Pathways

Phosphorylation
Site

Key Downstream Pathways &
Effectors

Biological Outcome

Y1054 / Y1059 - Autophosphorylation required for full kinase

activity [5] [8].

Y1175 PLCγ → PKC → Raf → MEK →

ERK [1] [8]

Cell proliferation and vascular permeability

[1].

Y951 TSAd → Src → ... [1] Cell migration [1].

Y1214 NCK → p38 MAPK → ... [1] Cell migration and actin reorganization [1].

Core Experimental Protocols for Profiling Inhibitors

To characterize a compound like Vegfr-2-IN-42, researchers employ a suite of biochemical and cellular

assays. The following are standard protocols cited in the literature.

In Vitro Kinase Inhibition Assay
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Objective: To directly measure the compound's ability to inhibit the enzymatic activity of purified

VEGFR2 kinase domain.
Methodology: A typical assay uses a recombinant VEGFR2 kinase domain. The reaction mixture

includes ATP, a peptide substrate, and the inhibitor. Kinase activity is quantified by measuring the
incorporation of radiolabeled phosphate from ATP (using [γ-³²P]ATP) into the substrate or via

antibody-based detection (e.g., ELISA) of a phosphorylated tyrosine residue on the substrate [3] [2].
The IC₅₀ value is determined by testing a range of inhibitor concentrations.

Key Parameters: IC₅₀ (half-maximal inhibitory concentration).

Cellular Phosphorylation (pY) and Proliferation Assay

Objective: To confirm target engagement and functional inhibition in living endothelial cells.
Methodology:

Phosphorylation: Human Umbilical Vein Endothelial Cells (HUVECs) are pre-treated with the
inhibitor and then stimulated with VEGF-A. Cells are lysed, and the levels of total and

phosphorylated VEGFR2 (e.g., at Y1175) are analyzed by Western Blotting using phospho-
specific antibodies [5] [9].

Proliferation: HUVECs are cultured in the presence of VEGF and various concentrations of the
inhibitor. Cell proliferation is measured after 72-96 hours using metrics like ³H-thymidine
incorporation (DNA synthesis) or metabolic activity assays (e.g., MTT or WST-1) [2].

Key Parameters: EC₅₀ for cellular phosphorylation and anti-proliferative effects.

Ligand Binding and Surface Expression Analysis

Objective: To determine if the inhibitor affects VEGF binding or receptor trafficking to the cell surface.
Methodology:

Scatchard Analysis: HUVECs are incubated with increasing concentrations of radiolabeled
VEGF (e.g., ¹²⁵I-VEGF) with or without the inhibitor. Specific binding is calculated, and

Scatchard plots are used to determine the number of ligand-binding sites (receptors) and
binding affinity [6].

Cell Surface Biotinylation: Cell surface proteins are labeled with a membrane-impermeable
biotin reagent. VEGFR2 is then immunoprecipitated from cell lysates, and the amount of

biotinylated (surface) receptor is detected using streptavidin-HRP, typically via Western Blot [5].

Future Research Directions for Vegfr-2-IN-42
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Given the lack of specific data, future experimental work on Vegfr-2-IN-42 could focus on:

Co-crystallography: Determining the high-resolution crystal structure of Vegfr-2-IN-42 bound to the
VEGFR2 kinase domain to elucidate its precise binding mode and interactions.

Kinase Selectivity Profiling: Screening against a panel of diverse kinases to establish its selectivity
profile and potential off-target effects.

In Vivo Efficacy: Evaluating its ability to inhibit angiogenesis in model systems and its anti-tumor
efficacy in xenograft models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 7 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s12841332?utm_src=pdf-bulk
https://www.smolecule.com/products/s12841332?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

